Methanone, cyclopropylidene-
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Overview
Description
Preparation Methods
The synthesis of methanone, cyclopropylidene- typically involves the reaction of ketene with diazomethane . This reaction must be conducted at low temperatures to avoid side reactions and ensure the stability of the product.
Chemical Reactions Analysis
Methanone, cyclopropylidene- undergoes various types of chemical reactions, including:
Nucleophilic Addition: Due to the strain in the three-membered ring, nucleophiles readily add to the carbonyl group without the need for a catalyst.
Cycloadditions: It participates in [3+4] cycloadditions with dienes and [3+2] additions to carbonyl groups.
Ring-Opening Reactions: The compound can undergo nucleophilic ring-opening reactions, which are facilitated by the electrophilic nature of the ring carbons.
Common reagents used in these reactions include nucleophiles such as amines and alcohols, and the major products formed are typically adducts or ring-opened compounds .
Scientific Research Applications
Methanone, cyclopropylidene- has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Mechanistic Studies: The compound’s unique reactivity makes it a valuable tool for studying reaction mechanisms and the behavior of strained ring systems.
Material Science:
Mechanism of Action
The reactivity of methanone, cyclopropylidene- is primarily due to the strain in its three-membered ring structure. This strain makes the carbonyl carbon highly electrophilic, facilitating nucleophilic addition and ring-opening reactions . The compound can also act as a dipolar intermediate in certain reactions, further contributing to its unique reactivity .
Comparison with Similar Compounds
Methanone, cyclopropylidene- can be compared to other strained ring compounds such as cyclopropanone and cyclopropenone . While all these compounds share a high degree of ring strain, methanone, cyclopropylidene- is unique in its ability to participate in a wide range of cycloaddition and nucleophilic addition reactions . Other similar compounds include dichlorocarbene and other halogenated carbenes, which also exhibit high reactivity due to their strained structures .
Properties
CAS No. |
59078-44-3 |
---|---|
Molecular Formula |
C4H4O |
Molecular Weight |
68.07 g/mol |
InChI |
InChI=1S/C4H4O/c5-3-4-1-2-4/h1-2H2 |
InChI Key |
IDITVISEENJSMD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1=C=O |
Origin of Product |
United States |
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